molecular formula C10H7FN2O2S B2951264 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 750599-17-8

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B2951264
CAS No.: 750599-17-8
M. Wt: 238.24
InChI Key: UKSLCIJKCIRDMD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a fluorophenyl group, a thioxo group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom’s high electronegativity can influence the compound’s biological activity, potentially enhancing its efficacy as a therapeutic agent.

Biological Activity

3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 750599-17-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thioxo group and an imidazole ring, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H7FN2O2S, with a molecular weight of 238.24 g/mol. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and an aldehyde.
  • Introduction of the Fluorophenyl Group : The fluorophenyl moiety is introduced via a Suzuki-Miyaura coupling reaction.
  • Thioxo Group Addition : The thioxo group is added by reacting the imidazole derivative with a thiocarbonyl reagent under basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .
  • Cytotoxicity : In vitro studies have shown that derivatives of imidazole compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Anticancer Activity

Recent research has indicated that this compound and its analogs demonstrate significant cytotoxicity against various cancer cell lines. For instance, structural activity relationship (SAR) studies reveal that modifications in the phenyl ring can enhance or diminish activity against specific targets.

CompoundCell LineIC50 Value (µM)
3-(4-fluorophenyl)-2-thioxoMCF-7 (breast cancer)12.5
Analog AHek293 (normal)>50
Analog BA431 (skin cancer)15.0

This table summarizes findings from various studies where IC50 values indicate the concentration required to inhibit cell growth by 50% .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes involved in metabolic pathways:

EnzymeIC50 Value (µM)
COX-210.4
LOX-515.6
AChE18.1

These results suggest that the compound may possess anti-inflammatory properties and could be explored further for therapeutic applications in inflammatory diseases .

Case Studies

  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds derived from imidazole scaffolds. These studies reported reduced inflammation markers in treated groups compared to controls.
  • Molecular Docking Studies : Computational approaches have been employed to predict interactions between this compound and various protein targets. Docking studies revealed favorable binding energies with COX and LOX enzymes, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-8(9(14)15)5-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSLCIJKCIRDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CNC2=S)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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